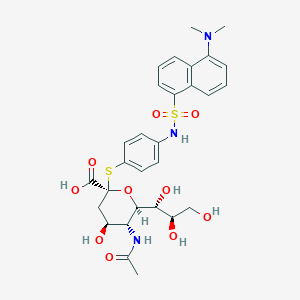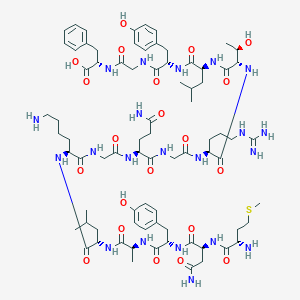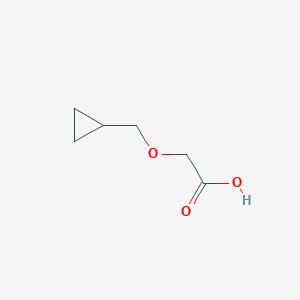![molecular formula C8H10N2O B123813 N-[(3-methylpyridin-2-yl)methyl]formamide CAS No. 153936-22-2](/img/structure/B123813.png)
N-[(3-methylpyridin-2-yl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylpyridin-2-yl)methyl]formamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]formamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been suggested that this compound may act by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[(3-methylpyridin-2-yl)methyl]formamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(3-methylpyridin-2-yl)methyl]formamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-[(3-methylpyridin-2-yl)methyl]formamide. One of the directions is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its pharmacokinetics and bioavailability in vivo. Additionally, it would be interesting to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research is needed to evaluate the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, N-[(3-methylpyridin-2-yl)methyl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of this compound and to evaluate its safety and toxicity in humans.
Métodos De Síntesis
N-[(3-methylpyridin-2-yl)methyl]formamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This intermediate is then reacted with N-methylformamide to form N-[(3-methylpyridin-2-yl)methyl]formamide.
Aplicaciones Científicas De Investigación
N-[(3-methylpyridin-2-yl)methyl]formamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7-3-2-4-10-8(7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPIFXSVGIHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)methyl]formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

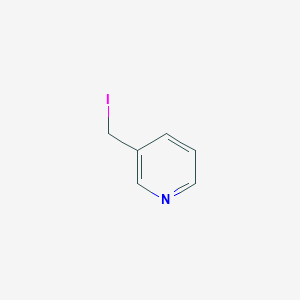
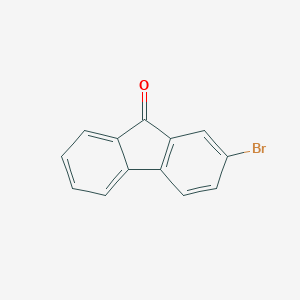
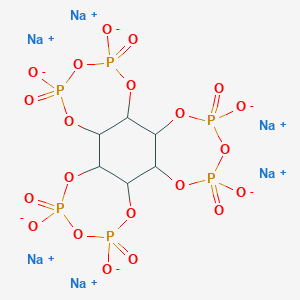
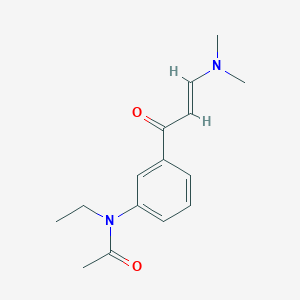
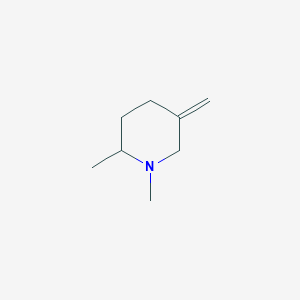
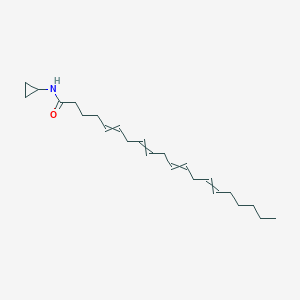
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
![(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid](/img/structure/B123748.png)
